N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

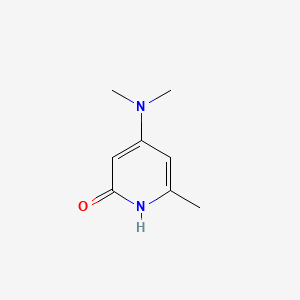

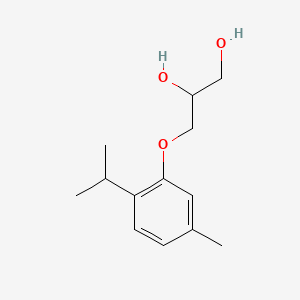

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that features a furan ring, a hydrazine linkage, and an iodinated benzamide moiety

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsynthese zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittelwahl und Reaktionszeit, umfassen, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-iodobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.

Reduktion: Die Hydrazinbindung kann reduziert werden, um das entsprechende Hydrazinderivat zu bilden.

Substitution: Das Iodatom am Benzamidring kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid (NaN₃) oder Thioharnstoff.

Hauptprodukte

Oxidation: Furan-2,3-dion-Derivate.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-iodobenzamid als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Diese Verbindung hat aufgrund ihrer Fähigkeit, mit Biomolekülen zu interagieren, potenzielle Anwendungen in der biologischen Forschung. Sie kann als Sonde zur Untersuchung von Enzymmmechanismen oder als Ligand bei der Entwicklung neuer Medikamente eingesetzt werden.

Medizin

In der medizinischen Chemie wird N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-iodobenzamid auf seine potenziellen therapeutischen Eigenschaften untersucht. Seine Struktur deutet darauf hin, dass es bei der Entwicklung von Inhibitoren für bestimmte Enzyme oder Rezeptoren nützlich sein könnte.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer reaktiven funktionellen Gruppen bei der Entwicklung neuer Materialien, wie Polymere oder Beschichtungen, eingesetzt werden.

Wirkmechanismus

Der Mechanismus, durch den N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-iodobenzamid seine Wirkungen ausübt, hängt weitgehend von seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen ab. Der Furanring und die Hydrazinbindung ermöglichen es ihm, stabile Komplexe mit Metallionen zu bilden, die die Enzymaktivität hemmen oder die Proteinfunktion verändern können. Die iodierte Benzamid-Einheit kann auch mit zellulären Rezeptoren interagieren und so Signaltransduktionswege modulieren.

Wirkmechanismus

The mechanism by which N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The furan ring and hydrazone linkage allow it to form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The iodinated benzamide moiety may also interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-chlorobenzamid: Ähnliche Struktur, aber mit einem Chloratom anstelle von Iod.

N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-bromobenzamid: Ähnliche Struktur, aber mit einem Bromatom anstelle von Iod.

N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-fluorobenzamid: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Iod.

Einzigartigkeit

Das Vorhandensein des Iodatoms in N-(2-(2-(Furan-2-ylmethylen)hydrazinyl)-2-oxoethyl)-2-iodobenzamid macht es einzigartig im Vergleich zu seinen halogenierten Analogen. Iods größerer Atomradius und höhere Polarisierbarkeit können zu unterschiedlichen Reaktivitäts- und Interaktionsprofilen führen, was möglicherweise seine biologische Aktivität verstärkt und es in bestimmten Anwendungen zu einem effektiveren Wirkstoff macht.

Eigenschaften

CAS-Nummer |

767306-31-0 |

|---|---|

Molekularformel |

C14H12IN3O3 |

Molekulargewicht |

397.17 g/mol |

IUPAC-Name |

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-iodobenzamide |

InChI |

InChI=1S/C14H12IN3O3/c15-12-6-2-1-5-11(12)14(20)16-9-13(19)18-17-8-10-4-3-7-21-10/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |

InChI-Schlüssel |

SFAXRLABDWQNKV-CAOOACKPSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2)I |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CO2)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)

![4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12006275.png)

![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)

![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)

![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)